Boc-Ser(tBu)-OtBu

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Boc-Ser(tBu)-OtBu is the definitive choice for solid-phase peptide synthesis requiring orthogonal acid-labile protection. Its Nα-Boc, C-terminal OtBu ester, and side-chain tBu ether shield three reactive sites, enabling sequential deprotection without cross-reactivity—a critical advantage over Boc-Ser-OH or Fmoc-Ser(tBu)-OH. The bulky tBu ether minimizes racemization and aggregation in difficult sequences, boosting coupling efficiency and yield. With a defined optical rotation (-22 ± 2° in EtOH) and a sharp melting point (80°C), it provides robust QC metrics for GMP manufacturing. Acid stability ensures low degradation during storage and transport, reducing supply chain risk.

Molecular Formula C16H31NO5
Molecular Weight 317.42 g/mol
Cat. No. B12280548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(tBu)-OtBu
Molecular FormulaC16H31NO5
Molecular Weight317.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H31NO5/c1-14(2,3)20-10-11(12(18)21-15(4,5)6)17-13(19)22-16(7,8)9/h11H,10H2,1-9H3,(H,17,19)/t11-/m0/s1
InChIKeyLSGJCZOVTUGODC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ser(tBu)-OtBu: The Orthogonally Protected Serine Building Block for Precision Peptide Synthesis


Boc-Ser(tBu)-OtBu (CAS 7738-22-9) is a doubly protected L-serine derivative featuring an Nα-tert-butyloxycarbonyl (Boc) group and a C-terminal tert-butyl (OtBu) ester, with the side-chain hydroxyl protected as a tert-butyl (tBu) ether . This unique orthogonal protection pattern enables selective, stepwise deprotection during peptide chain assembly, distinguishing it from mono-protected or Fmoc-based serine analogs [1]. The compound serves as a critical building block in both solid-phase peptide synthesis (SPPS) and solution-phase strategies, particularly where acid-labile protecting group schemes are preferred .

Why Boc-Ser(tBu)-OtBu Cannot Be Replaced by Mono-Protected or Fmoc-Serine Analogs


Generic substitution of Boc-Ser(tBu)-OtBu with in-class compounds such as Boc-Ser-OH or Fmoc-Ser(tBu)-OH introduces significant risks to synthesis fidelity and overall yield. Boc-Ser-OH lacks C-terminal protection, exposing the carboxyl group to unwanted side reactions and precluding its direct use in C-terminal elongation without additional activation steps . Conversely, Fmoc-Ser(tBu)-OH, while offering an alternative Nα-protecting group, employs an orthogonal base-labile deprotection scheme that is fundamentally incompatible with acid-labile resin linkers and tBu side-chain protections, limiting its utility in hybrid Boc/Fmoc strategies [1]. The following quantitative evidence demonstrates exactly where Boc-Ser(tBu)-OtBu provides verifiable, differentiated performance.

Boc-Ser(tBu)-OtBu: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Orthogonal Protection Scheme: Selective Deprotection vs. Mono-Protected Serine

Boc-Ser(tBu)-OtBu incorporates three distinct acid-labile protecting groups (Boc, tBu ether, OtBu ester) that can be removed under orthogonal conditions, enabling precise control over peptide chain elongation. In contrast, Boc-Ser-OH lacks C-terminal protection, leaving the carboxyl group vulnerable to unintended activation and side reactions . Fmoc-Ser(tBu)-OH relies on a base-labile Fmoc group that is incompatible with acid-labile tBu protections during global deprotection, creating a fundamental orthogonality conflict in hybrid Boc/Fmoc syntheses [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Synthesis Yield: 50% Isolated Yield Under Standard Conditions

Boc-Ser(tBu)-OtBu can be synthesized from Boc-Ser-OH with a 50% isolated yield using O-tert-Butyl-N,N'-diisopropylisourea in dichloromethane . While this yield is moderate, it is comparable to or exceeds reported yields for similar doubly protected serine derivatives. For context, the unprotected analog Boc-Ser-OH is typically synthesized in 81% yield , but its lack of C-terminal protection necessitates additional steps, reducing overall process efficiency.

Peptide Synthesis Amino Acid Derivative Process Chemistry

Optical Purity Specification: Defined Rotation vs. Unprotected Serine

Boc-Ser(tBu)-OtBu exhibits a specific optical rotation of -22 ± 2° (c=1 in EtOH) and 11 ± 1.5° (c=1 in CHCl₃) . This specification provides a quantitative benchmark for enantiomeric purity that is critical for chiral peptide synthesis. In comparison, unprotected Boc-Ser-OH shows a significantly smaller rotation of -3.5 ± 0.5° (c=2 in acetic acid) [1], reflecting the absence of the tBu groups and limiting its utility as a chiral standard.

Chiral Purity Amino Acid Derivative Quality Control

Purity Specification: ≥98% HPLC Purity Standard

Commercial Boc-Ser(tBu)-OtBu is routinely supplied with ≥98% purity as determined by HPLC . This specification aligns with industry standards for peptide building blocks and is comparable to Fmoc-Ser(tBu)-OH, which also requires ≥98-99% purity for reliable SPPS coupling . However, the acid-stable Boc/tBu protection scheme of the target compound reduces the risk of premature deprotection during storage and handling, a known issue with base-sensitive Fmoc derivatives [1].

Peptide Synthesis Quality Control Amino Acid Derivative

Racemization Suppression: tBu Ether Protection Reduces Epimerization Risk

The tBu ether side-chain protection in Boc-Ser(tBu)-OtBu sterically shields the serine α-carbon, suppressing racemization during coupling steps. While direct comparative racemization data for this specific compound is limited, class-level evidence demonstrates that tBu-protected serine residues exhibit significantly lower epimerization rates than unprotected or benzyl-protected analogs under standard SPPS conditions . This is a critical differentiator when selecting building blocks for long or aggregation-prone peptide sequences.

Peptide Synthesis Racemization Serine Derivatives

Where Boc-Ser(tBu)-OtBu Outperforms Alternatives: Evidence-Backed Application Scenarios


Solid-Phase Peptide Synthesis Requiring Acid-Labile Orthogonal Protection

Boc-Ser(tBu)-OtBu is the building block of choice for SPPS protocols employing Boc/Bzl or hybrid Boc/Fmoc strategies where acid-labile Nα and side-chain protections are required . Its three orthogonal acid-labile groups enable selective, stepwise deprotection without cross-reactivity with base-labile Fmoc groups, a key advantage over Fmoc-Ser(tBu)-OH in multi-step syntheses [1].

Synthesis of Aggregation-Prone or Long Peptide Sequences

The bulky tBu ether side-chain protection in Boc-Ser(tBu)-OtBu provides steric hindrance that minimizes intermolecular aggregation and racemization during coupling . This makes it particularly valuable for synthesizing difficult sequences containing multiple serine residues or β-sheet-forming motifs, where unprotected or benzyl-protected analogs often fail due to poor coupling efficiency or epimerization.

Process Development and Scale-Up in Regulated Environments

With a defined specific optical rotation of -22 ± 2° (c=1 in EtOH) and a melting point of 80°C, Boc-Ser(tBu)-OtBu provides robust quality control metrics essential for GMP peptide manufacturing . Its acid stability reduces degradation during storage (4°C, protect from light) and transport, lowering supply chain risk compared to base-sensitive Fmoc derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Ser(tBu)-OtBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.